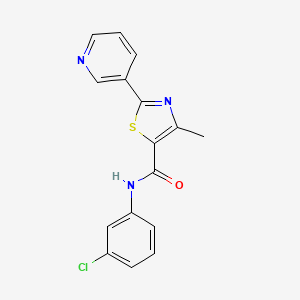![molecular formula C19H24Cl2N2O4S B4692345 1-(4-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4692345.png)
1-(4-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride
説明
1-(4-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride, also known as Ro 60-0175, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective serotonin reuptake inhibitor (SSRI) and has been shown to have antidepressant, anxiolytic, and analgesic effects.
作用機序
1-(4-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride 60-0175 is a selective serotonin reuptake inhibitor (SSRI) and works by blocking the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which is believed to be responsible for its antidepressant and anxiolytic effects. 1-(4-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride 60-0175 also has affinity for sigma-1 receptors, which are believed to play a role in its analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride 60-0175 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects. 1-(4-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride 60-0175 has also been shown to have analgesic effects in animal models, which may be due to its affinity for sigma-1 receptors. In addition, 1-(4-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride 60-0175 has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 1-(4-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride 60-0175 in lab experiments include its well-established synthesis method, its selective serotonin reuptake inhibition activity, and its potential therapeutic applications. However, there are also limitations to using 1-(4-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride 60-0175 in lab experiments. For example, it has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, its high potency may make it difficult to accurately dose in some experiments.
将来の方向性
There are a number of future directions for the study of 1-(4-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride 60-0175. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in combination with other drugs for the treatment of depression, anxiety, and pain. In addition, further studies are needed to better understand its mechanism of action and to optimize its pharmacological properties.
科学的研究の応用
1-(4-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride 60-0175 has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, migraine, and fibromyalgia. In addition, 1-(4-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride 60-0175 has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(2,5-dimethoxyphenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S.ClH/c1-25-17-7-8-18(26-2)19(13-17)27(23,24)22-11-9-21(10-12-22)14-15-3-5-16(20)6-4-15;/h3-8,13H,9-12,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWWOYPGJLULOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methylphenyl)-5-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4692270.png)
![3-methyl-N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4692278.png)
![methyl {7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4692289.png)
![4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4692294.png)
![2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4692297.png)
![4-({4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(2-methylphenyl)quinoline](/img/structure/B4692305.png)

![3-({[(4-ethyl-5-{[(4-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4692315.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4692331.png)
![5,6-dimethyl-7-(2-pyridinyl)-N-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4692337.png)
![2-methyl-N-{2-[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4692346.png)
![N-{3-[({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4692355.png)
![6-({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4692365.png)
![3-[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B4692371.png)